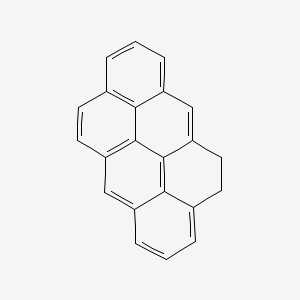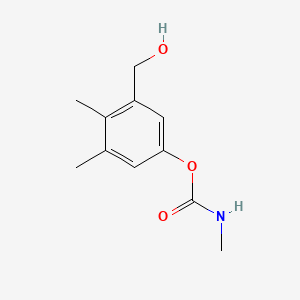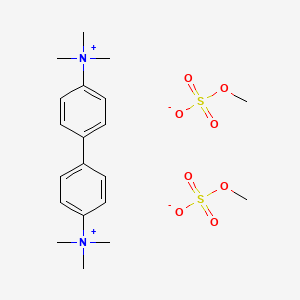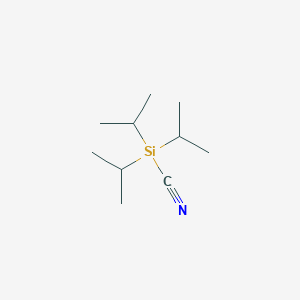
(1-Bromoprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1-Bromoprop-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of cinnamyl alcohol. The reaction typically uses hydrobromic acid (HBr) in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the bromination of cinnamyl alcohol using bromine or hydrobromic acid under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Bromoprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form cinnamaldehyde or cinnamic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.
Addition Reactions: Bromine (Br2), hydrogen bromide (HBr), or other halogens in non-polar solvents like carbon tetrachloride (CCl4).
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: Formation of cinnamyl alcohol, cinnamyl amine, or cinnamyl thiol.
Addition Reactions: Formation of 1,2-dibromopropylbenzene or 1-bromopropylbenzene.
Oxidation Reactions: Formation of cinnamaldehyde or cinnamic acid.
Applications De Recherche Scientifique
(1-Bromoprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of drug molecules and as a building block for medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Bromoprop-1-en-1-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bond in the prop-1-en-1-yl group allows for addition reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
Comparaison Avec Des Composés Similaires
Cinnamyl chloride: Similar structure but with a chlorine atom instead of bromine.
Cinnamyl alcohol: The hydroxyl group replaces the bromine atom.
Cinnamaldehyde: The aldehyde group replaces the bromine atom.
Comparison:
Reactivity: (1-Bromoprop-1-en-1-yl)benzene is more reactive in substitution reactions compared to cinnamyl chloride due to the better leaving ability of the bromine atom.
Applications: While cinnamyl alcohol is primarily used in fragrance and flavor industries, this compound finds broader applications in organic synthesis and medicinal chemistry.
Stability: Cinnamaldehyde is more stable than this compound due to the presence of the aldehyde group, which is less reactive than the bromine atom.
Propriétés
Numéro CAS |
31026-78-5 |
|---|---|
Formule moléculaire |
C9H9Br |
Poids moléculaire |
197.07 g/mol |
Nom IUPAC |
1-bromoprop-1-enylbenzene |
InChI |
InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3 |
Clé InChI |
ACBQEXKLZZDORL-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
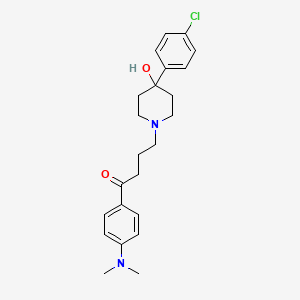

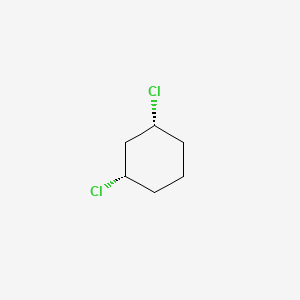
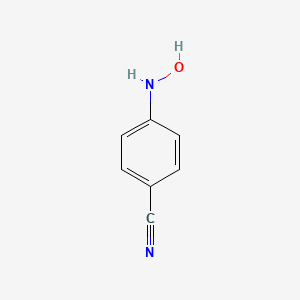
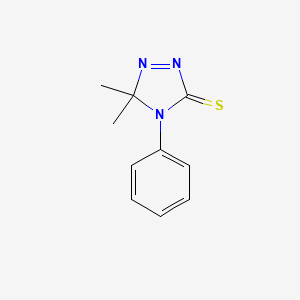
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)


